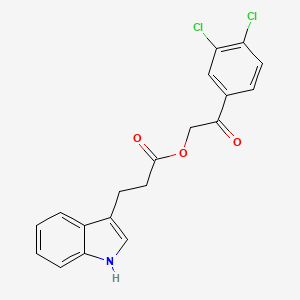
2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help infer some of the characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of chlorophenacyl bromide with various acids in the presence of a base like potassium or sodium carbonate in a DMF medium at room temperature . This suggests that the synthesis of "2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate" could potentially follow a similar pathway, possibly involving the esterification of 3-(1H-indol-3-yl)propanoic acid with an appropriate chlorophenacyl derivative.
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by techniques such as IR, NMR, and single-crystal X-ray diffraction studies . These methods would likely be applicable to determine the structure of the compound . The presence of dichlorophenyl and indolyl groups suggests potential for interesting electronic interactions and steric effects within the molecule.
Chemical Reactions Analysis
The dechlorination of dichlorobiphenyls under UV-irradiation has been studied, indicating that chlorinated compounds can undergo photodechlorination . This might suggest that "2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate" could also be susceptible to similar reactions under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been analyzed using various computational methods, including Hartree-Fock (HF) and density functional theory (DFT) . These studies have reported on properties such as vibrational wavenumbers, hyperpolarizability, and HOMO-LUMO analysis. NBO analysis has been used to understand the stability of the molecule arising from hyper-conjugative interactions and charge delocalization . For the compound , similar analyses would provide insights into its reactivity, stability, and potential applications in fields like biological activity or corrosion inhibition .
The provided papers do not include case studies directly related to "2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate," but they do offer a foundation for understanding how such a compound might be characterized and analyzed.
Scientific Research Applications
Preparation and Structural Characterization : A compound similar to the one , (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, was synthesized through a series of reactions including condensation, chlorination, and esterification. Its structure was confirmed using IR, 1H NMR, and X-ray diffractions, highlighting the methods used in characterizing such complex molecules (Yan Shuang-hu, 2014).
Spectroscopic and Diffractometric Study of Polymorphism : Another related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, exhibited polymorphic forms. These forms were characterized using spectroscopic and diffractometric techniques, highlighting the complexity in analyzing such compounds (F. Vogt et al., 2013).
Corrosion Inhibition Studies : Schiff bases derived from L-Tryptophan, similar in structure to the compound , were studied for their role in inhibiting corrosion of stainless steel in acidic environments. This application demonstrates the potential industrial and engineering applications of these compounds (S. Vikneshvaran & S. Velmathi, 2017).
Biological Evaluation as cPLA2α Inhibitors : Indole-based compounds, similar to the one , have been designed and synthesized for evaluation as cytosolic phospholipase A2α (cPLA2α) inhibitors. Such studies are crucial in developing new therapeutic agents (T. Tomoo et al., 2014).
Study on Cytotoxicity : Research on related compounds, such as 2-phenyacrylnitriles, highlighted the importance of the cyanide moiety in achieving cytotoxicity against cancer cell lines. This indicates the potential of these compounds in cancer research (Mark Tarleton et al., 2012).
Synthesis and Reactivity in Organic Chemistry : Various synthetic applications of related compounds, like 3-(cyanoacetyl)indoles, have been investigated. These compounds serve as starting materials for the preparation of a variety of chemically significant products (Johnny Slaett et al., 2005).
Mechanism of Action
Target of Action
The primary targets of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate are the α and β isozymes of Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .
Mode of Action
2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate acts as a potent inhibitor of GSK-3 . It competes with ATP, thereby inhibiting the activity of GSK-3 . This interaction results in the prevention of neuronal cell death induced by the PI3-kinase pathway .
Biochemical Pathways
The inhibition of GSK-3 by 2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate affects several biochemical pathways. It impacts the PI3-kinase pathway, which plays a significant role in cell survival and apoptosis . By inhibiting GSK-3, the compound prevents neuronal cell death, thereby promoting cell survival .
Result of Action
The molecular and cellular effects of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate’s action include the inhibition of GSK-3 and the prevention of neuronal cell death . This can lead to neuroprotective effects and the promotion of cell survival .
Action Environment
The action, efficacy, and stability of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in certain environments Additionally, factors such as pH, temperature, and the presence of other molecules can potentially impact the compound’s action and stability
properties
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c20-15-7-5-12(9-16(15)21)18(23)11-25-19(24)8-6-13-10-22-17-4-2-1-3-14(13)17/h1-5,7,9-10,22H,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUJZXAONDGYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/no-structure.png)

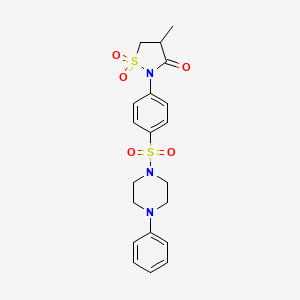
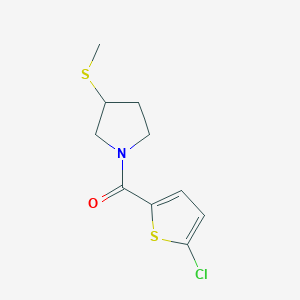
![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511510.png)
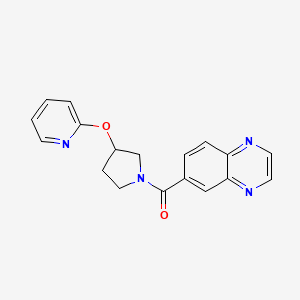
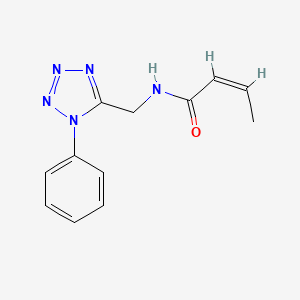
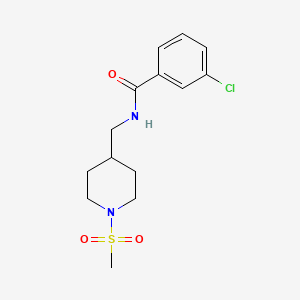

![1-(2-methoxyphenyl)-4-{[4-(1-methyl-1H-pyrazol-5-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2511515.png)
![8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2511516.png)

